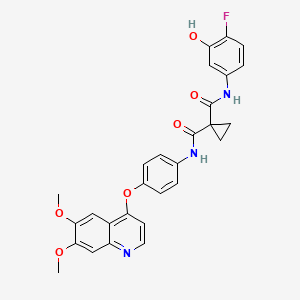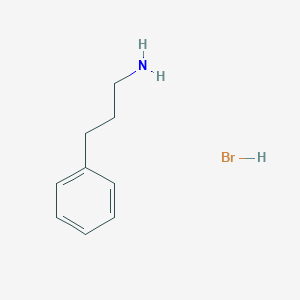
Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound, followed by the introduction of the amino and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 4-hydroxy-: Lacks the amino and iodine groups, making it less versatile.
Benzeneacetic acid, alpha-amino-3,5-dichloro-4-hydroxy-, (alphaR)-: Contains chlorine atoms instead of iodine, which can alter its reactivity and applications.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a methoxy group, which can influence its chemical properties and uses.
Uniqueness
The presence of the iodine atom in Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- makes it unique compared to other similar compounds. Iodine’s larger atomic size and ability to form halogen bonds can significantly impact the compound’s reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1208237-78-8 |
|---|---|
Formule moléculaire |
C8H8INO3 |
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(4-hydroxy-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H8INO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
OEQVCNLFOPMKMI-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)I)O |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)O)N)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)


![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)



![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)
